1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol
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Overview
Description
1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of triazole and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Coupling Reactions: The triazole and indole units can be coupled using various cross-coupling reactions such as Suzuki or Heck reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(2,3-diphenylindol-1-yl)propan-2-ol
- 1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2-phenylindol-1-yl)propan-2-ol
Uniqueness
1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol is unique due to its specific combination of triazole and indole moieties, which may confer distinct chemical and biological properties. Its structural features might result in unique reactivity patterns and interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C28H28N4O |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C28H28N4O/c1-19-14-15-26-25(16-19)27(22-10-6-4-7-11-22)28(23-12-8-5-9-13-23)31(26)17-24(33)18-32-21(3)29-20(2)30-32/h4-16,24,33H,17-18H2,1-3H3 |
InChI Key |
VTUGOIMHSNBGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=NC(=N5)C)C)O |
Origin of Product |
United States |
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